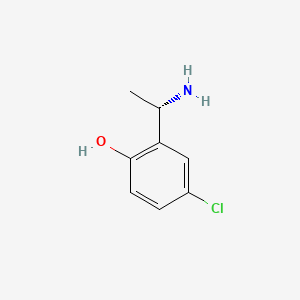

(S)-2-(1-aminoethyl)-4-chlorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(1-aminoethyl)-4-chlorophenol is a chiral compound with significant potential in various fields of scientific research and industrial applications. This compound features a phenol group substituted with a chlorine atom at the 4-position and an aminoethyl group at the 2-position, making it an interesting target for synthetic chemists and researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)-4-chlorophenol can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or biocatalysts. For instance, engineered transaminase polypeptides have been used to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts due to their efficiency and selectivity. These methods typically employ transaminases, which offer an environmentally benign route for the synthesis of chiral amines .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(1-aminoethyl)-4-chlorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Secondary amines

Substitution: Various substituted phenols

Applications De Recherche Scientifique

(S)-2-(1-aminoethyl)-4-chlorophenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mécanisme D'action

The mechanism of action of (S)-2-(1-aminoethyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-1-amino-1-phenylpropane

- (S)-3-(1-aminoethyl)-phenol

Uniqueness

(S)-2-(1-aminoethyl)-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 4-position and the chiral aminoethyl group at the 2-position make it a valuable compound for various applications .

Activité Biologique

(S)-2-(1-aminoethyl)-4-chlorophenol, also known as a chiral phenol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an aminoethyl side chain and a chlorophenol moiety. Its chemical formula is C9H11ClN2O, with a molecular weight of 200.65 g/mol. The presence of the amino group contributes to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may modulate enzyme activity, influence receptor binding, and affect signal transduction pathways. Research indicates that it can act as an inhibitor or modulator for specific biological targets, which is crucial for its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium tuberculosis

In a comparative study, derivatives of 4-chlorophenol exhibited significant antibacterial efficacy, with some compounds demonstrating submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxic Activity

The cytotoxic profile of this compound has been evaluated in several cancer cell lines. It was found to possess selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal mammalian cells. This selectivity is critical for developing anticancer agents that minimize adverse effects on healthy tissues .

Study on Antibacterial Efficacy

A study published in 2022 evaluated the antibacterial activity of various chlorophenol derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of antibacterial activity comparable to clinically used antibiotics like ampicillin and isoniazid. The study emphasized the importance of structure-activity relationships in enhancing the efficacy of such compounds .

| Compound | Activity Against MRSA | Activity Against E. coli | Cytotoxicity |

|---|---|---|---|

| This compound | Yes | Yes | Low |

| Ampicillin | Yes | Yes | Moderate |

| Isoniazid | No | Yes | Low |

Mechanistic Studies

Mechanistic studies have revealed that this compound may exert its effects through the inhibition of specific enzymes involved in bacterial cell wall synthesis. This inhibition disrupts bacterial growth and proliferation, highlighting its potential as an antibiotic agent .

Propriétés

IUPAC Name |

2-[(1S)-1-aminoethyl]-4-chlorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDFZQZUBQSKDM-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Cl)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.